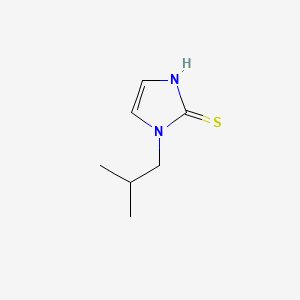

1-Isobutyl-2-mercaptoimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64038-78-4 |

|---|---|

Molecular Formula |

C7H12N2S |

Molecular Weight |

156.25 g/mol |

IUPAC Name |

3-(2-methylpropyl)-1H-imidazole-2-thione |

InChI |

InChI=1S/C7H12N2S/c1-6(2)5-9-4-3-8-7(9)10/h3-4,6H,5H2,1-2H3,(H,8,10) |

InChI Key |

IXAMDLPSWOZYRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=CNC1=S |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isobutyl 2 Mercaptoimidazole and Its Analogues

General Synthetic Routes to 2-Mercaptoimidazole (B184291) Derivatives

The synthesis of 2-mercaptoimidazole derivatives is a well-established area of heterocyclic chemistry, with several reliable methods for constructing the imidazole-2-thione moiety.

The formation of the imidazole (B134444) ring is the foundational step in the synthesis of 2-mercaptoimidazoles. A common and effective method is the Debus synthesis, which, while traditionally used for C-substituted imidazoles, provides a basis for various modifications. derpharmachemica.com This synthesis typically involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. derpharmachemica.com

A key strategy for synthesizing the 2-mercaptoimidazole core is the Markwald synthesis. This process involves the reaction of an α-aminoketone or α-aminoaldehyde with potassium thiocyanate (B1210189). derpharmachemica.com The sulfur atom can later be removed through oxidative methods if the unsubstituted imidazole is desired. derpharmachemica.com

Another versatile approach is the van Leusen imidazole synthesis, which utilizes a [3+2] cycloaddition reaction between an aldimine and tosylmethyl isocyanide (TosMIC). nih.gov This method is particularly useful for creating 1,4,5-trisubstituted imidazoles. nih.gov

More contemporary methods often employ metal-catalyzed cyclization reactions. For instance, copper salts can catalyze the oxidative diamination of terminal alkynes to form 1,2,4-trisubstituted imidazoles. chim.it Similarly, gold catalysts are effective in activating carbon-carbon triple bonds for nucleophilic addition, leading to the formation of functionalized imidazoles. chim.it Iodine-mediated cyclization reactions have also been developed, offering a pathway to a diverse range of substituted imidazoles with moderate to good yields. acs.org

Table 1: Comparison of Imidazole Ring Formation Methods

| Method | Reactants | Key Features | Products |

| Debus Synthesis | Dicarbonyl compound, aldehyde, ammonia | Foundational method, still used for C-substituted imidazoles. derpharmachemica.com | C-substituted imidazoles. derpharmachemica.com |

| Markwald Synthesis | α-amino ketone/aldehyde, potassium thiocyanate | Direct route to 2-mercaptoimidazoles. derpharmachemica.com | 2-Thiol substituted imidazoles. derpharmachemica.com |

| van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | [3+2] cycloaddition, good for substitution. nih.gov | 1,4,5-Trisubstituted imidazoles. nih.gov |

| Copper-Catalyzed Cyclization | Terminal alkynes, amidines | Regioselective, uses oxygen as co-oxidant. chim.it | 1,2,4-Trisubstituted imidazoles. chim.it |

| Gold-Catalyzed Cyclization | Propargyl amidines | Efficient activation of triple bonds. chim.it | 2-Fluoroalkyl imidazole derivatives. chim.it |

| Iodine-Mediated Cyclization | Amines, other substrates | Broad substrate scope, scalable. acs.org | Diverse substituted imidazoles. acs.org |

The introduction of the thiol group at the 2-position of the imidazole ring is a critical step. This is often achieved by using a sulfur-containing reagent during the cyclization process. For example, in the Markwald synthesis, potassium thiocyanate serves as the source of the sulfur atom that becomes the thiol group. derpharmachemica.com

Alternatively, the thiol group can be introduced after the imidazole ring has been formed. This can be accomplished through the reaction of a 2-haloimidazole with a sulfur nucleophile. Another approach involves the direct thionation of an imidazolone (B8795221) (a 2-oxo-imidazole derivative) using a reagent like Lawesson's reagent or phosphorus pentasulfide.

A straightforward synthesis of 2-mercaptoimidazole itself involves the reaction of aminoacetaldehyde dimethyl acetal (B89532) with potassium thiocyanate in the presence of hydrochloric acid. chemicalbook.com

Strategies for N-Alkylation with Isobutyl Moiety

Once the 2-mercaptoimidazole core is synthesized, the next step is the introduction of the isobutyl group at one of the nitrogen atoms.

Direct N-alkylation is a common method for introducing the isobutyl group. This typically involves reacting 2-mercaptoimidazole with an isobutyl halide (e.g., isobutyl chloride or bromide) in the presence of a base. The base deprotonates the nitrogen atom of the imidazole ring, creating a nucleophilic anion that then attacks the isobutyl halide in a substitution reaction.

A specific example of this is the synthesis of 1-isobutyl-2-methylimidazole, where 2-methylimidazole (B133640) is reacted with isobutyl chloride in the presence of a solvent and an acid-binding agent. google.com The reaction temperature is typically maintained between 50 and 110 °C. google.com

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). In the context of N-alkylation of imidazoles, PTC can enhance the reaction rate and yield. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) iodide), facilitates the transfer of the imidazole anion from the solid or aqueous phase to the organic phase where the alkylating agent is present. google.com

It is important to note that S-alkylation can be a competing reaction, especially with 2-mercaptoimidazole, which has two potential nucleophilic sites (nitrogen and sulfur). The choice of reaction conditions, including the base, solvent, and temperature, can influence the regioselectivity of the alkylation (N- vs. S-alkylation).

Synthesis of Functionalized Isobutyl-Mercaptoimidazole Derivatives

The synthesis of functionalized derivatives of 1-isobutyl-2-mercaptoimidazole allows for the exploration of a wider range of chemical space and potential applications. Functionalization can be achieved by starting with a substituted 2-mercaptoimidazole or by modifying the this compound molecule after its synthesis.

For example, a variety of substituted imidazole-2-thiols can be synthesized and then N-alkylated with an isobutyl group. This approach allows for the introduction of various substituents on the imidazole ring.

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound, a substituted imidazole-2-thione, involves the alkylation of the 2-mercaptoimidazole scaffold. The mechanistic pathway of this reaction is influenced by the tautomeric nature of the starting material and the reaction conditions, which dictate the regioselectivity of the alkylation, favoring either N-alkylation to form the desired this compound or S-alkylation.

A key aspect of the 2-mercaptoimidazole system is its existence in two tautomeric forms: the thione and the thiol forms. The thione form possesses a C=S double bond and an N-H bond, while the thiol form contains a C=N double bond and an S-H bond. The equilibrium between these two forms is a critical factor in determining the outcome of alkylation reactions. Theoretical studies suggest that in both the gas phase and in solution, the thione tautomer is generally the more stable and, therefore, the predominant species.

The synthesis of N-substituted imidazoles is often achieved through the reaction of an imidazole derivative with an alkyl halide in the presence of a base. For instance, a patented method for the synthesis of the structurally similar compound, 1-isobutyl-2-methylimidazole, involves the reaction of 2-methylimidazole with isobutyl chloride. google.com This reaction proceeds via a nucleophilic substitution mechanism.

In the context of 2-mercaptoimidazole, both the nitrogen and sulfur atoms are potential nucleophiles. The reaction mechanism for the formation of this compound would likely proceed as follows:

Deprotonation: In the presence of a base, the 2-mercaptoimidazole (in its predominant thione form) is deprotonated. The proton can be removed from either the N-H or the S-H group (of the minor thiol tautomer), generating an ambident nucleophile with negative charge density on both nitrogen and sulfur.

Nucleophilic Attack: The resulting anion then acts as a nucleophile, attacking the electrophilic carbon atom of the isobutyl halide (e.g., isobutyl bromide or chloride). This is a classic SN2 (bimolecular nucleophilic substitution) reaction.

The regioselectivity of the alkylation (N- versus S-alkylation) is a significant consideration. The formation of this compound is the result of N-alkylation. The alternative product, S-isobutyl-2-mercaptoimidazole, would result from S-alkylation. The choice between N- and S-alkylation can be influenced by several factors, including the nature of the solvent, the base used, the temperature, and the specific alkylating agent.

Studies on the alkylation of the related 2-mercaptobenzimidazole (B194830) system have shown that reaction conditions can be tuned to favor either N- or S-alkylation. For example, in some cases, S-alkylation is observed initially, followed by a rearrangement to the more thermodynamically stable N-alkylated product. However, direct N-alkylation is also a common pathway.

A proposed mechanism for the synthesis of 2-((1-acetyl-1H-benzo orientjchem.orgresearchgate.netimidazole-2-yl)thio)-1-arylethan-1-one involves an initial S-alkylation of 2-mercaptobenzimidazole. nih.gov In contrast, other studies on 2-mercaptobenzimidazole derivatives have demonstrated that N-alkylation can be achieved directly.

The following table summarizes the key mechanistic steps and influencing factors in the synthesis of this compound.

| Step | Description | Key Factors Influencing the Outcome |

| Tautomerization | Equilibrium between the thione and thiol forms of 2-mercaptoimidazole. | Solvent polarity, temperature, pH. |

| Deprotonation | Removal of a proton from the N-H or S-H group by a base to form an ambident anion. | Strength and nature of the base, solvent. |

| Nucleophilic Substitution | Attack of the anionic nucleophile on the isobutyl halide. | Nature of the leaving group on the isobutyl moiety, solvent, temperature. |

| Regioselectivity | Determination of whether the isobutyl group attaches to the nitrogen (N-alkylation) or sulfur (S-alkylation) atom. | Hard-Soft Acid-Base (HSAB) theory, steric hindrance, reaction kinetics vs. thermodynamics. |

Tautomeric Equilibrium and Reactivity of the Thioimidazole Moiety

Thiol-Thione Tautomerism in 2-Mercaptoimidazoles

The 2-mercaptoimidazole (B184291) scaffold exists as a mixture of two interconverting tautomeric forms: the thiol form and the thione form. researchgate.netwikimedia.org This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the sulfur atom and a nitrogen atom within the imidazole (B134444) ring.

Thiol Form: In this configuration, the proton is located on the sulfur atom, resulting in a sulfhydryl (-SH) group and a fully aromatic imidazole ring. This form is named 1H-imidazole-2-thiol.

Thione Form: Here, the proton resides on one of the nitrogen atoms of the imidazole ring, and the sulfur is double-bonded to the C2 carbon, forming a thiocarbonyl (C=S) group. This tautomer is named 1,3-dihydro-2H-imidazole-2-thione.

Theoretical and experimental studies on 2-mercaptoimidazole and related compounds, such as 2-mercaptobenzimidazole (B194830), consistently show that the tautomeric equilibrium strongly favors the thione form. researchgate.netstackexchange.com Factors such as solvent polarity and the potential for hydrogen bonding can influence the position of this equilibrium, with polar solvents typically stabilizing the more polar thione tautomer. cdnsciencepub.com

| Tautomer | Key Functional Group | Systematic Name | General Stability |

|---|---|---|---|

| Thiol | Sulfhydryl (-SH) | 1H-Imidazole-2-thiol | Less favored |

| Thione | Thiocarbonyl (C=S) | 1,3-dihydro-2H-imidazole-2-thione | More favored researchgate.netstackexchange.com |

Influence of N-Isobutyl Substitution on Tautomeric Preferences

The introduction of an isobutyl group at the N1 position of the imidazole ring simplifies the tautomeric possibilities. Since the N1 nitrogen is now alkylated, it cannot participate in proton exchange. Consequently, the equilibrium for 1-isobutyl-2-mercaptoimidazole is restricted to two forms:

1-Isobutyl-1H-imidazole-2-thiol: The thiol form, with the proton on the sulfur atom.

1-Isobutyl-1,3-dihydro-2H-imidazole-2-thione: The thione form, with the proton on the N3 nitrogen.

In line with the parent compound, the thione form is the predominant tautomer for N-substituted 2-mercaptoimidazoles. The isobutyl group, being an electron-donating alkyl group, slightly increases the electron density in the imidazole ring, which can further stabilize the thione structure. This preference for the thione form is reflected in the IUPAC naming conventions for such molecules.

Chemical Reactivity of this compound

The chemical behavior of this compound is dictated by the presence of multiple reactive centers, primarily the nucleophilic sulfur and the N3 nitrogen atom.

The molecule readily reacts with electrophiles at two principal sites. The specific site of attack can often be controlled by the reaction conditions.

Reactions at Sulfur (S-Alkylation): The sulfur atom in both the thiol and thione tautomers is highly nucleophilic. Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) under basic conditions typically leads to the formation of S-alkylated products, known as 2-(alkylthio)imidazoles. nih.gov This reaction proceeds via the thiolate anion, which is a potent nucleophile.

Reactions at Nitrogen (N-Alkylation): The N3 nitrogen atom in the thione tautomer also possesses a lone pair of electrons and can act as a nucleophile. Under certain conditions, particularly when the sulfur is sterically hindered or when using specific alkylating agents, electrophilic attack can occur at this nitrogen. otago.ac.nz

The imidazole ring in this compound is an electron-rich aromatic system. The presence of two nitrogen atoms and a highly polarizable sulfur atom contributes to this high electron density. As a result, the carbon atoms of the imidazole ring are generally resistant to attack by nucleophiles. Such reactions would require the presence of strong electron-withdrawing groups on the ring to decrease its electron density, which are absent in this compound. Therefore, nucleophilic substitution on the imidazole ring is not a characteristic reaction for this molecule under normal conditions.

The sulfur atom in the 2-mercaptoimidazole moiety is susceptible to oxidation. The nature of the product depends on the oxidizing agent and the reaction conditions.

Disulfide Formation: Mild oxidizing agents, such as iodine or hydrogen peroxide in controlled amounts, can lead to the formation of a disulfide-linked dimer. cdnsciencepub.com This reaction involves the coupling of two thiol molecules through an S-S bond.

Formation of Sulfinic and Sulfonic Acids: Stronger oxidizing conditions can further oxidize the sulfur atom. This can lead to the formation of the corresponding sulfinic acid (-SO₂H) and, ultimately, the sulfonic acid (-SO₃H). nih.gov

| Reaction Type | Reactive Center(s) | Typical Reagent | Common Product Type |

|---|---|---|---|

| Electrophilic Attack | Sulfur (S), Nitrogen (N3) | Alkyl Halides | S-alkylated or N-alkylated imidazoles nih.gov |

| Nucleophilic Attack | Imidazole Ring Carbons | (Not favorable) | Generally unreactive |

| Oxidation | Sulfur (S) | Mild or Strong Oxidants | Disulfides, Sulfinic/Sulfonic Acids cdnsciencepub.comnih.gov |

Coordination Chemistry of 1 Isobutyl 2 Mercaptoimidazole As a Ligand

Ligand Design Principles for 2-Mercaptoimidazole (B184291) Derivatives

The design of ligands based on the 2-mercaptoimidazole scaffold is guided by the interplay of their inherent electronic properties and the steric demands of substituents. These factors dictate the ligand's coordination behavior, including its preferred binding modes and the stability of the resulting metal complexes.

1-Isobutyl-2-mercaptoimidazole is an ambidentate ligand, possessing two potential donor atoms for coordination to a metal center: the exocyclic sulfur atom and the endocyclic nitrogen atom (N1). The molecule exists in a thione tautomeric form, where the sulfur atom is double-bonded to the C2 carbon of the imidazole (B134444) ring. This configuration allows the sulfur atom to act as a soft donor, exhibiting a high affinity for soft metal ions. Simultaneously, the unprotonated nitrogen atom of the imidazole ring can act as a hard donor.

This dual-donor capability allows for a variety of coordination modes. The ligand can coordinate to a single metal center in a monodentate fashion, typically through the sulfur atom, which is the more common coordination site due to its greater polarizability and softer nature. Alternatively, it can act as a bidentate ligand, chelating to a metal center through both the sulfur and nitrogen atoms. More frequently, it functions as a bridging ligand, linking two or more metal centers, utilizing both its sulfur and nitrogen donor atoms to form polynuclear structures.

The isobutyl group attached to the N1 position of the imidazole ring exerts significant steric and electronic effects that modulate the ligand's coordination properties.

Steric Effects: The branched isobutyl group introduces steric bulk near the N1 donor atom. This steric hindrance can influence the geometry of the resulting metal complexes, potentially favoring the formation of complexes with lower coordination numbers. Compared to a smaller methyl group, the isobutyl group will create a more crowded coordination sphere. However, it is less sterically demanding than a tertiary-butyl group, which can enforce more specific coordination geometries. The flexibility of the isobutyl group, with its rotational freedom around the C-C and C-N bonds, allows it to adopt various conformations to minimize steric clashes.

Electronic Effects: The isobutyl group is an electron-donating group through an inductive effect (+I). This donation of electron density to the imidazole ring increases the electron density on both the nitrogen and sulfur donor atoms, enhancing their Lewis basicity and, consequently, their ability to coordinate to metal ions. This enhanced donor strength can lead to the formation of more stable metal complexes compared to unsubstituted or electron-withdrawn 2-mercaptoimidazole derivatives.

| Substituent | Steric Effect | Electronic Effect | Predicted Impact on Coordination |

| Methyl | Low | Weakly electron-donating | Favors higher coordination numbers; moderate complex stability. |

| Isobutyl | Moderate | Electron-donating | Balances steric hindrance with enhanced donor strength; stable complexes with potentially varied geometries. |

| tert-Butyl | High | Strongly electron-donating | Enforces lower coordination numbers; may lead to distorted geometries due to steric strain. |

Formation of Metal Complexes with Transition Metals

The versatile coordination behavior of this compound enables the synthesis of a range of metal complexes, from simple mononuclear species to intricate dinuclear and polynuclear architectures.

Mononuclear complexes of this compound can be readily synthesized by reacting the ligand with a suitable transition metal salt in a 1:1 or higher ligand-to-metal molar ratio. In these complexes, the ligand typically coordinates in a monodentate fashion through the sulfur atom.

A general synthetic route involves the reaction of a metal halide (e.g., NiI₂, PdCl₂) with multiple equivalents of this compound in a polar solvent like acetonitrile. For instance, a square planar complex such as [M(this compound)₄]²⁺ can be formed. In such structures, the imidazole rings are oriented to minimize steric interactions, and the sulfur atoms are directly bonded to the metal center.

The ability of this compound to act as a bridging ligand is key to the formation of dinuclear and polynuclear complexes. These are often synthesized by controlling the stoichiometry of the reactants and the reaction conditions.

A common strategy to synthesize dinuclear "paddlewheel" complexes involves the deprotonation of the ligand followed by reaction with a metal salt. For example, treatment of a mononuclear complex with a strong base can deprotonate the coordinated this compound ligands. The resulting anionic ligands can then bridge two metal centers. The synthesis of a dinuclear nickel complex, for instance, can be achieved by reacting a deprotonated nickel-ligand species with an additional source of nickel ions.

In its deprotonated form, 1-isobutyl-2-mercaptoimidazolate acts as an excellent asymmetric bridging ligand. It bridges two metal centers by coordinating to one metal via the sulfur atom and to the second metal via the N1 nitrogen atom. This S/N bridging mode is a hallmark of this class of ligands and leads to the formation of stable dinuclear and polynuclear structures.

The asymmetric nature of the bridging can result in the formation of different isomers in dinuclear paddlewheel complexes of the type M₂(ligand)₄. The relative orientation of the four bridging ligands around the two metal centers can vary, leading to isomers with different arrangements of the sulfur and nitrogen donor atoms around each metal. For example, in a dinuclear nickel complex with a related ligand, both (4,0) and trans-(2,2) isomers have been isolated, where the numbers indicate the count of nitrogen and sulfur atoms coordinating to each metal center.

The table below summarizes the key characteristics of the bridging behavior of this compound based on the properties of its analogues.

| Feature | Description |

| Bridging Atoms | Sulfur and Nitrogen |

| Coordination Mode | Asymmetric (S to one metal, N to another) |

| Common Structures | Dinuclear paddlewheel complexes |

| Isomerism | Possible due to asymmetric bridging |

Structural Analysis of Coordination Compounds

The structural elucidation of coordination compounds involving this compound provides critical insights into the bonding and three-dimensional arrangement of these complexes. X-ray crystallography has been a pivotal technique in this regard, revealing a diversity of coordination geometries and, in some cases, the presence of isomers.

Coordination Geometries and Isomerism in Metal Complexes

The coordination of this compound to metal centers can result in various geometries, largely dictated by the metal ion's electronic configuration and steric factors. In dinuclear metal complexes, particularly with nickel and palladium, the ligand has been observed to act as a bridging ligand, leading to the formation of paddlewheel-type structures.

In these dinuclear complexes, the 1-isobutyl-2-mercaptoimidazolyl ligand can coordinate to the metal centers through either its nitrogen or sulfur donor atoms. This ambidentate nature gives rise to different coordination environments around the metal ions. For instance, in a dinuclear nickel complex, one nickel center might exhibit a square planar geometry with four sulfur donors ({Ni[S₄]}), while the other nickel center is coordinated to four nitrogen donors ({Ni[N₄]}). Alternatively, both metal centers can have an equivalent coordination environment, such as a {Ni[N₂S₂]} arrangement.

This variability in coordination also leads to the possibility of isomerism. Two notable isomers that have been characterized in dinuclear nickel complexes with a similar ligand, 2-mercapto-1-t-butylimidazolyl, are the (4,0) and the trans-(2,2) isomers. In the (4,0) isomer, one metal center is coordinated to four sulfur atoms, and the other is coordinated to four nitrogen atoms. In contrast, the trans-(2,2) isomer features two equivalent metal centers, each with a {Ni[N₂S₂]} coordination sphere. A similar isomerism has been observed in palladium complexes, with (4,0) and (3,1) isomers being isolated. In the (3,1)-Pd₂[mimBuᵗ]₄ isomer, the palladium centers exhibit {Pd[NS₃]} and {Pd[N₃S]} coordination environments.

Table 1: Coordination Geometries and Isomerism in Dinuclear Metal Complexes with 2-Mercapto-1-alkylimidazole Ligands

| Metal Center | Isomer | Coordination Environment of Metal 1 | Coordination Environment of Metal 2 |

| Nickel (Ni) | (4,0) | {Ni[S₄]} | {Ni[N₄]} |

| Nickel (Ni) | trans-(2,2) | {Ni[N₂S₂]} | {Ni[N₂S₂]} |

| Palladium (Pd) | (4,0) | {Pd[S₄]} | {Pd[N₄]} |

| Palladium (Pd) | (3,1) | {Pd[NS₃]} | {Pd[N₃S]} |

Influence of Metal Center and Counterions on Coordination

The nature of the metal center plays a significant role in determining the resulting coordination geometry and the stability of different isomers. For example, studies on dinuclear complexes with 2-mercapto-1-t-butylimidazolyl have shown that both (4,0) and trans-(2,2) isomers can be isolated for nickel, whereas for palladium, the (4,0) and (3,1) isomers are observed. This suggests that the subtle differences in the electronic properties and ionic radii of nickel and palladium influence the preferred coordination arrangement of the bridging ligands.

Ligand Exchange Reactions in Metal-Thioimidazole Systems

Ligand exchange reactions in transition metal complexes are fundamental to their reactivity and play a crucial role in catalysis and biological processes. For metal complexes of this compound, particularly those of square planar d⁸ metals like Ni(II) and Pd(II), ligand exchange is expected to proceed primarily through an associative mechanism. libretexts.orgfiveable.me This mechanism involves the initial approach of an incoming ligand to the metal center, forming a five-coordinate intermediate, followed by the departure of the leaving group. libretexts.orgfiveable.me

The rate and feasibility of ligand exchange are influenced by several factors, including the nature of the entering and leaving ligands, the steric and electronic properties of the metal center, and the solvent. In square planar complexes, the trans effect is a critical factor, where certain ligands can increase the rate of substitution of the ligand positioned opposite to them.

While specific kinetic studies on ligand exchange reactions of this compound complexes are not extensively documented, studies on analogous systems provide valuable insights. For instance, research on thiolate exchange in a cadmium complex featuring a tris(2-mercaptoimidazolyl)hydroborato ligand has demonstrated that the exchange of thiolate ligands is a facile process. This suggests that the sulfur donor of a coordinated mercaptoimidazole ligand can be susceptible to substitution.

The general mechanism for an associative ligand exchange in a square planar metal-thioimidazole complex can be envisioned as follows:

Formation of an Outer-Sphere Complex: The incoming ligand (Y) approaches the square planar complex [M(thioimidazole)ₓLᵧ]ⁿ⁺.

Associative Step (Rate-Determining): The incoming ligand attacks the metal center to form a five-coordinate, typically trigonal bipyramidal, intermediate.

Dissociative Step: The leaving ligand (L) detaches from the intermediate to yield the final square planar product.

The lability of the coordinated ligands will depend on the strength of the metal-ligand bond. For this compound, which can coordinate through either sulfur or nitrogen, the nature of the bond being broken will influence the reaction kinetics.

Table 2: Factors Influencing Ligand Exchange in Metal-Thioimidazole Complexes

| Factor | Influence on Ligand Exchange |

| Metal Center | d⁸ metals like Ni(II) and Pd(II) in square planar geometries are prone to associative ligand exchange. The lability can vary down the group, with Pd(II) complexes often reacting faster than their Pt(II) analogues. |

| Incoming Ligand | Stronger nucleophiles will generally increase the rate of the associative substitution reaction. |

| Leaving Ligand | The strength of the metal-leaving group bond is crucial. Weaker bonds lead to faster substitution. |

| Steric Effects | Bulky substituents on the thioimidazole ligand or other ancillary ligands can hinder the approach of the incoming ligand, potentially slowing down an associative reaction. |

| Trans Effect | Ligands with a strong trans effect will labilize the ligand opposite to them, directing the substitution to that position. |

| Solvent | Coordinating solvents can participate in the reaction mechanism, potentially forming solvento-intermediates. |

Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1-Isobutyl-2-mercaptoimidazole by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

In ¹H NMR, the isobutyl group gives rise to a characteristic set of signals: a doublet for the six equivalent methyl protons (-(CH₃)₂), a multiplet for the single methine proton (-CH-), and a doublet for the two methylene (B1212753) protons (-CH₂-) attached to the imidazole (B134444) nitrogen. The imidazole ring itself produces signals for the two vinyl protons at the C4 and C5 positions.

In the ¹³C NMR spectrum, three distinct signals are expected for the isobutyl group's carbons. The imidazole ring shows three signals: one for the thiocarbonyl carbon (C2) and two for the olefinic carbons (C4 and C5). The chemical shift of the C2 carbon is particularly diagnostic for determining the predominant tautomeric form. mdpi.combeilstein-journals.org

| Assignment | ¹H NMR Expected Chemical Shift (δ, ppm) | ¹³C NMR Expected Chemical Shift (δ, ppm) |

|---|---|---|

| -CH(C H₃)₂ | ~0.9 - 1.0 (doublet) | ~19 - 21 |

| -C H(CH₃)₂ | ~2.0 - 2.2 (multiplet) | ~28 - 30 |

| -N-C H₂- | ~3.7 - 3.9 (doublet) | ~50 - 55 |

| C4-H / C5-H | ~6.8 - 7.2 (doublets or singlets) | ~115 - 125 |

| C2 (C=S) | - | ~160 - 180 |

This compound can exist in two tautomeric forms: the thione form (with a C=S double bond and an N-H bond) and the thiol form (with a C-S-H single bond and a C=N double bond). NMR spectroscopy is a powerful tool for investigating this equilibrium in solution. nih.gov The rate of proton exchange between the nitrogen and sulfur atoms influences the observed spectrum. nih.gov

If the exchange is rapid on the NMR timescale, the signals for the C4 and C5 carbons and their attached protons will appear as averaged, single peaks. nih.gov However, the chemical shift of the C2 carbon provides a strong indication of the dominant tautomer. A chemical shift in the range of 160-180 ppm is characteristic of a thiocarbonyl (C=S) carbon, confirming the predominance of the thione tautomer in solution. mdpi.com Studies on related 2-mercaptoimidazole (B184291) derivatives have consistently shown that the thione form is the more stable and predominant species. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.orgmsu.edu This technique is particularly useful for distinguishing between the thiol and thione tautomers of this compound.

The IR spectrum provides clear markers for each tautomeric form. The presence of the thiol tautomer would be indicated by a weak absorption band in the region of 2550-2600 cm⁻¹ corresponding to the S-H stretching vibration. unitechlink.com Conversely, the predominance of the thione tautomer is confirmed by the absence of the S-H stretch and the appearance of a strong band associated with the C=S (thiocarbonyl) stretching vibration, typically found in the 1100-1250 cm⁻¹ region. Additionally, a broad absorption band for the N-H stretch in the thione form would be expected around 3100-3300 cm⁻¹.

| Vibrational Mode | Tautomer | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| S-H stretch | Thiol | 2550 - 2600 | Weak |

| N-H stretch | Thione | 3100 - 3300 | Medium, Broad |

| C=S stretch | Thione | 1100 - 1250 | Medium-Strong |

| C-H stretch (sp³) | Both | 2850 - 3000 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound, confirming its elemental composition, and to study its fragmentation patterns, which can help verify the structure. uni-saarland.de

The molecular formula of the compound is C₇H₁₂N₂S, which corresponds to a monoisotopic mass of approximately 156.07 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 156.

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this compound would involve the cleavage of the isobutyl group. libretexts.orgmiamioh.edu Key expected fragments include:

Loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement, resulting in a fragment at m/z 100.

Loss of an isobutyl radical (˙C₄H₉) , leading to a fragment at m/z 99.

Cleavage producing the isobutyl cation (C₄H₉⁺) , resulting in a signal at m/z 57.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 156 | [C₇H₁₂N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 100 | [C₃H₄N₂S]⁺˙ | M - C₄H₈ (Loss of butene) |

| 99 | [C₃H₃N₂S]⁺ | M - ˙C₄H₉ (Loss of isobutyl radical) |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure and Complexation Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. For this compound, the principal chromophores are the imidazole ring and the thiocarbonyl (C=S) group of the dominant thione tautomer. These groups exhibit characteristic π → π* and n → π* electronic transitions, resulting in specific absorption maxima (λ_max) in the UV region.

This technique is also highly effective for studying the formation of metal complexes. The coordination of a metal ion to the sulfur or nitrogen atoms of the ligand alters its electronic structure, leading to significant shifts in the absorption bands (either to longer or shorter wavelengths). nih.gov By monitoring these changes, UV-Vis spectroscopy can be used to investigate the stoichiometry and stability of metal complexes involving this compound.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional molecular structure of a compound in its solid, crystalline state. nih.gov This technique provides precise atomic coordinates, from which it is possible to calculate accurate bond lengths, bond angles, and torsion angles. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would definitively:

Confirm the molecular connectivity and constitution.

Establish which tautomer (thiol or thione) exists in the solid state.

Provide detailed information on the conformation of the isobutyl group.

This method stands as the gold standard for structural validation, providing a complete and detailed picture of the molecule's solid-state architecture. mdpi.com

Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, EPR)

Advanced spectroscopic techniques such as Raman spectroscopy and Electron Paramagnetic Resonance (EPR) provide profound insights into the molecular structure, vibrational modes, and electronic properties of chemical compounds. While direct EPR studies on this compound are not available in existing literature due to its inherent molecular properties, Raman spectroscopy offers a valuable tool for its structural elucidation.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that probes the vibrational modes of a molecule. The resulting spectrum provides a unique "fingerprint" based on the specific bonds and functional groups present. While specific Raman spectral data for this compound is not extensively published, a comprehensive analysis can be derived from studies on its parent compound, 2-mercaptoimidazole (2-MI). The primary vibrational modes are dominated by the imidazole-2-thione core, with the N-isobutyl substituent introducing additional, predictable vibrational signatures.

The vibrational assignments for the core structure are based on detailed studies, including Density Functional Theory (DFT) calculations, performed on 2-mercaptoimidazole. nih.govresearchgate.net The key vibrational modes arise from the stretching and bending of C=S, C-N, C-C, and N-H (in the parent molecule) or N-C (in the substituted compound) bonds, as well as various ring deformation modes. nih.govresearchgate.net

In this compound, the fundamental vibrations of the imidazole-2-thione ring are expected to be largely preserved. The C=S stretching vibration is a particularly important diagnostic peak for thione compounds. nih.gov Additionally, the spectrum will feature bands corresponding to the isobutyl group, primarily from C-H stretching and bending modes.

Below is a table of expected significant Raman vibrational bands for this compound, extrapolated from the detailed analysis of 2-mercaptoimidazole. nih.govresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Description |

|---|---|---|

| ~3100-3150 | ν(C-H) | Stretching vibrations of the C-H bonds on the imidazole ring. |

| ~2850-3000 | ν(C-H) | Symmetric and asymmetric stretching vibrations of the C-H bonds in the isobutyl group. |

| ~1500-1600 | Ring Stretching | Stretching vibrations involving the C=C and C-N bonds within the imidazole ring. |

| ~1440-1470 | δ(CH₂) / δ(CH₃) | Bending (scissoring and asymmetric) vibrations of the methylene and methyl groups of the isobutyl substituent. |

| ~1200-1300 | ν(N-C) + β(H-C-C) | Mixed modes involving N-C stretching and H-C-C bending. nih.gov |

| ~1000-1100 | Ring Breathing | Symmetric radial expansion and contraction of the imidazole ring. |

| ~650-750 | ν(C-S) | Stretching vibration of the carbon-sulfur double bond (thione group). nih.gov |

Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique that has been applied to 2-mercaptoimidazole. nih.govresearchgate.net This method involves adsorbing the molecule onto a metallic nanostructured surface (typically silver or gold), which can enhance the Raman signal by several orders of magnitude. SERS studies reveal information about the molecule's orientation on the surface and can highlight specific vibrational modes due to charge-transfer enhancement mechanisms. nih.gov For this compound, a SERS study would likely show strong enhancement of modes involving the sulfur atom, indicating its role in binding to the metal surface.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. researchgate.net It is a highly sensitive method for studying radicals, triplet states, and transition metal complexes.

In its standard, ground-state form, this compound is a diamagnetic molecule, meaning all its electrons are paired. Consequently, it is "EPR-silent" and does not produce an EPR spectrum. researchgate.net

An EPR signal could only be observed under specific circumstances where a paramagnetic center is introduced or generated. Such scenarios include:

Radical Formation: If an unpaired electron is introduced into the molecule, for example, through oxidation (creating a radical cation) or reduction (creating a radical anion), the resulting species would be EPR active. The spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule.

Complexation with Paramagnetic Metal Ions: Coordination of this compound to a paramagnetic metal ion (e.g., Cu(II), Mn(II)) would result in a complex that is EPR active. The EPR spectrum would primarily characterize the electronic environment of the metal ion, including its oxidation state and the geometry of the coordination sphere provided by the ligand.

Triplet State Formation: Upon photoexcitation, the molecule could potentially undergo intersystem crossing to a triplet state, where two electrons are unpaired in different orbitals. This triplet state would be paramagnetic and could be studied by EPR, typically at low temperatures.

As there is no available research demonstrating the generation of paramagnetic species from this compound, no experimental EPR data can be presented. The utility of EPR remains theoretical for this compound, contingent upon its conversion to a paramagnetic form.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to predict the electronic properties of molecules with high accuracy. It is instrumental in understanding the stability of different molecular forms and predicting sites of chemical reactivity.

1-Isobutyl-2-mercaptoimidazole can exist in two tautomeric forms: the thione form (containing a C=S double bond) and the thiol form (containing an S-H single bond). DFT calculations on related compounds consistently show that the thione tautomer is the more stable and dominant form in both the gas phase and in solution. researchgate.net

For the parent compound, 2-mercaptoimidazole (B184291), DFT studies predict a very high energy barrier for the direct, non-water-assisted intramolecular proton transfer from nitrogen to sulfur, calculated to be 175.8 kJ/mol. researchgate.net This high barrier suggests the transformation is unlikely to occur spontaneously. However, the presence of water molecules can dramatically lower this barrier through a concerted proton transfer mechanism. When mediated by two water molecules, the calculated barrier is reduced to approximately 72 kJ/mol, indicating that the tautomerization process is significantly more feasible in an aqueous environment. researchgate.net It is expected that this compound would exhibit similar tautomeric preferences and energy profiles, with the thione form being the most energetically favorable.

| Tautomerization Pathway | Calculated Energy Barrier (kJ/mol) | Reference |

|---|---|---|

| Non-water-assisted intramolecular proton transfer | 175.8 | researchgate.net |

| Proton transfer assisted by two water molecules | ~72 | researchgate.net |

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.

DFT calculations (B3LYP/6-311G(d,P)) performed on the tautomers of the closely related 1-methyl-2-mercaptoimidazole (MMI) provide valuable data. sciencepublishinggroup.com The thione tautomer (M1) possesses a higher HOMO energy (-5.30241 eV) compared to the thiol tautomer (M2), suggesting it is a better electron donor. sciencepublishinggroup.com The energy gap (ΔE) is larger for the thione form, which typically indicates higher kinetic stability. sciencepublishinggroup.com These parameters suggest that the thione form is not only more stable but also possesses distinct reactivity characteristics.

| Tautomer | Parameter | Energy (eV) | Reference |

|---|---|---|---|

| Thione (M1) | EHOMO | -5.30241 | sciencepublishinggroup.com |

| ELUMO | -0.54042 | ||

| Energy Gap (ΔE) | 4.76199 | ||

| Thiol (M2) | EHOMO | -5.69808 | sciencepublishinggroup.com |

| ELUMO | -1.12137 | ||

| Energy Gap (ΔE) | 4.57671 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

For this compound, an MD simulation could reveal:

Conformational Landscape : The simulation would map the accessible conformations of the flexible isobutyl side chain, identifying the most stable and frequently adopted shapes. This is crucial for understanding how the molecule might interact with biological targets or other molecules.

Solvent Effects : By simulating the molecule in a solvent like water, MD can detail the structure of the surrounding solvent shell and the nature of hydrogen bonding between the molecule and water.

Intermolecular Interactions : Simulations of multiple molecules can predict how they interact with each other, providing information on potential aggregation or self-assembly behavior in solution.

Such simulations on related imidazole (B134444) derivatives have been used to understand the stability of protein-ligand complexes and explore different binding conformations. nih.govnajah.edu

Reaction Mechanism Studies using Computational Chemistry

Computational methods are essential for mapping the detailed pathways of chemical reactions, including their synthesis, degradation, and antioxidant activity.

Computational chemistry, particularly DFT, can be employed to investigate the mechanisms of chemical reactions by locating transition state structures and calculating the associated activation energies. This allows for the determination of the most likely reaction pathway.

For the synthesis of this compound, computational models could be used to study the reaction between an appropriate isobutyl-substituted imidazole precursor and a sulfur-donating reagent. By calculating the energy profile of the reaction, researchers can optimize reaction conditions and understand the formation of any potential byproducts. Similarly, potential degradation pathways, such as oxidation of the sulfur atom or decomposition of the imidazole ring, can be modeled to predict the compound's stability under various conditions.

The antioxidant potential of mercaptoimidazole derivatives has been a subject of significant computational investigation. DFT simulations on 2-mercaptoimidazole (2-MI) have provided a detailed understanding of its radical scavenging mechanisms and kinetics against reactive oxygen species like the hydroxyl (HO•) and hydroperoxyl (HOO•) radicals. acs.orgnih.gov

The presence of the electron-donating isobutyl group in this compound is expected to enhance its radical scavenging capabilities compared to the unsubstituted 2-MI by further stabilizing the resulting radical species.

| Radical Species | Environment | koverall (M-1s-1) | Reference |

|---|---|---|---|

| HO• (Hydroxyl Radical) | Lipid | 1.05 x 1010 | acs.orgnih.gov |

| Aqueous | 2.07 x 1010 |

Adsorption Mechanism Studies on Surfaces

For a molecule like this compound, theoretical investigations would likely focus on the roles of the sulfur atom and the imidazole ring in the adsorption process. The sulfur atom, with its lone pairs of electrons, and the π-electrons of the imidazole ring are expected to be the primary sites for interaction with a metallic or other solid surface. The isobutyl group, being a non-polar alkyl chain, would primarily influence the molecule's orientation and steric interactions on the surface.

Characterization of Molecular Adsorption Geometries and Energies

Detailed research findings from computational studies on the specific molecular adsorption geometries and energies for this compound are not present in the available literature. However, based on studies of analogous compounds, it is possible to describe the typical outputs of such an investigation.

Theoretical calculations for similar imidazole-based thiol compounds often reveal that the molecule can adopt several adsorption geometries. researchgate.net For instance, the molecule might adsorb in a perpendicular orientation, with the sulfur atom bonding directly to the surface, or in a more parallel orientation, where the imidazole ring interacts with the surface. researchgate.net The presence of the isobutyl group would likely introduce steric constraints that could favor certain orientations over others.

The adsorption energy (Eads) is a key parameter calculated in these studies, quantifying the strength of the interaction between the molecule and the surface. A more negative Eads value typically indicates a more stable and favorable adsorption process. The specific value of the adsorption energy would depend on the nature of the surface, the adsorption geometry, and the level of theory used in the calculation.

If such data were available for this compound, it would typically be presented in a table format, as shown below for illustrative purposes.

Table 1: Hypothetical Adsorption Geometries and Energies of this compound on a Generic Surface This table is for illustrative purposes only, as specific experimental or computational data for this compound was not found in the search results.

| Adsorption Site | Orientation | Adsorption Energy (eV) | Key Bond Distances (Å) |

|---|---|---|---|

| Top | Perpendicular (via S) | - | - |

| Bridge | Tilted | - | - |

| Hollow | Parallel | - | - |

Advanced Chemical Applications and Functional Material Development

Role in Catalysis

The unique molecular architecture of 1-Isobutyl-2-mercaptoimidazole, featuring a sulfur donor, a nitrogen-containing heterocyclic ring, and an isobutyl substituent, makes it a candidate for applications in catalysis, primarily as a specialized ligand.

As Ligands in Homogeneous and Heterogeneous Catalytic Systems

The functionality of this compound is largely defined by its thione tautomer, which can deprotonate to form a mercaptoimidazolyl anion. This anion is an effective bridging ligand for metal centers. Research on structurally similar compounds, such as 2-mercapto-1-t-butylimidazolyl, demonstrates the capacity of these ligands to coordinate with metal ions like nickel (Ni) and palladium (Pd). nih.gov

In these systems, the ligand bridges asymmetrically, coordinating to metal centers through both its sulfur and nitrogen atoms. nih.gov This dual coordination mode allows for the formation of stable multinuclear metal complexes, such as paddlewheel structures. nih.gov The specific isobutyl group in this compound influences the steric and electronic properties of the resulting metal complex, affecting its solubility in organic solvents and the accessibility of the catalytic metal center. These properties are critical in tuning the activity and selectivity of homogeneous catalytic systems. While less explored, immobilization of these metal complexes on solid supports could pave the way for developing heterogeneous catalysts with enhanced stability and recyclability.

Exploration in Organic Transformations

Derivatives of 2-mercaptoimidazole (B184291) are recognized as important intermediates in various organic reactions. researchgate.net The nucleophilic character of the sulfur atom allows for S-alkylation reactions, which serve as a foundational step for building more complex molecular structures. For instance, the reaction of 2-mercaptobenzimidazole (B194830) with electrophiles like 2-bromo-1,3-diketones proceeds via an initial S-alkylation. nih.gov

Similarly, this compound can serve as a synthon. Its reaction with various electrophiles can lead to a range of N/S-functionalized imidazoles. These products can be valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The isobutyl group can direct the regioselectivity of certain reactions and modify the physical properties of the resulting compounds. Benzimidazole (B57391) derivatives, which share a core structural motif, are used as ligands in asymmetric catalysis, suggesting a potential avenue for the application of chiral variants of this compound. researchgate.net

Application in Materials Science

In materials science, this compound is primarily investigated for its ability to protect metallic surfaces from corrosion and its potential for creating novel functional materials.

Corrosion Inhibition Mechanisms via Surface Adsorption

Organic molecules that can adsorb onto a metal surface and form a protective barrier are highly valued as corrosion inhibitors. Heterocyclic compounds containing nitrogen and sulfur atoms are particularly effective due to the presence of lone pair electrons that can coordinate with vacant d-orbitals of metal atoms. mdpi.com The parent compound, 2-mercaptoimidazole (2MI), has demonstrated exceptional efficacy as a corrosion inhibitor for steel in acidic environments, achieving an inhibition efficiency of 98.5% at a concentration of just 25 ppm. researchgate.net

The mechanism of inhibition by this compound follows this principle. The molecule adsorbs onto the metal surface through a process involving both physisorption (electrostatic interactions) and chemisorption (covalent bond formation via electron donation from sulfur and nitrogen atoms to the metal). This adsorption process can be described by the Langmuir adsorption isotherm. researchgate.netresearchgate.net The formation of a molecular layer on the surface blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying it as a mixed-type inhibitor. mdpi.comresearchgate.net The presence of the isobutyl group enhances the hydrophobicity of the molecule, which can improve surface coverage and create a more robust barrier against the corrosive medium.

Below is a data table comparing the inhibition efficiency of 2-mercaptoimidazole (a close analog) with other related benzimidazole inhibitors, illustrating the high performance of the core molecular structure.

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (IE %) | Metal/Medium |

| 2-Mercaptoimidazole (2MI) | 25 | 98.5% | Pipeline Steel / 1 M H₂SO₄ |

| 2-Mercaptobenzimidazole (2MBI) | Not specified | Lower than 2MI | Pipeline Steel / 1 M H₂SO₄ |

| 2-Mercapto-5-methylbenzimidazole (2M5MBI) | Not specified | Lower than 2MBI | Pipeline Steel / 1 M H₂SO₄ |

| 2-Mercapto-5-nitrobenzimidazole (2M5NBI) | Not specified | Lowest of the series | Pipeline Steel / 1 M H₂SO₄ |

This data is based on findings for analogous compounds to illustrate the effectiveness of the mercaptoimidazole functional group. researchgate.net

Development of Modified Surfaces and Composite Materials

The functional groups within this compound make it a candidate for the development of modified surfaces and advanced composite materials. Surface modification aims to alter the physicochemical properties of a material's surface, such as wettability, biocompatibility, and chemical reactivity, without changing its bulk properties. mdpi.com

The thiol (-SH) group is well-known for its ability to form strong bonds with noble metal surfaces (e.g., gold, silver) and can be used to graft the molecule onto various substrates. This could be employed to create surfaces with tailored properties, such as reduced protein adsorption in biomedical devices or enhanced bonding in composite materials. nih.govnih.gov Furthermore, the imidazole (B134444) moiety can be incorporated into polymer chains. By functionalizing a polymer with this compound, it is possible to create materials with built-in corrosion resistance, enhanced thermal stability, or metal-chelating capabilities. Such modified polymers could be used as coatings or as the matrix material in fiber-reinforced composites for demanding applications. google.comresearchgate.net

Utilization in Analytical Chemistry

The strong metal-coordinating ability of the mercaptoimidazole group suggests potential applications in analytical chemistry. The sulfur and nitrogen atoms can form stable complexes with various metal ions. This property could be harnessed for the development of chemical sensors or for separation and preconcentration techniques.

For example, a polymer surface or a nanoparticle functionalized with this compound could selectively bind to specific metal ions from a solution. This interaction could be detected through electrochemical, optical, or mass-based signal transduction methods, forming the basis of a sensor. The isobutyl group could be modified to tune the selectivity and sensitivity of the sensor for a particular target analyte. While specific applications of this compound in this field are not widely documented, the known chemistry of related benzimidazole and thiol compounds as ligands and sensing elements provides a strong foundation for future exploration. researchgate.net

Reagents for Metal Ion Complexation and Sensing

The core structure of this compound, featuring both a sulfur and multiple nitrogen atoms, presents it as a promising candidate for a chelating agent. The sulfur atom, being a soft donor, is anticipated to exhibit a strong affinity for soft metal ions. This characteristic is a cornerstone for the design of selective metal ion sensors.

Theoretical Framework for Metal Ion Complexation:

The complexation behavior of this compound with various metal ions can be predicted based on the well-established principles of coordination chemistry. The nitrogen atoms within the imidazole ring and the exocyclic sulfur atom can act as donor sites, forming stable chelate rings with metal ions. The isobutyl group, being an electron-donating group, can modulate the electron density on the imidazole ring, thereby influencing the binding affinity and selectivity towards different metal ions.

Potential Sensing Mechanisms:

Should this compound be employed as a sensing molecule, several detection modalities could be envisioned:

Colorimetric Sensing: Upon complexation with a metal ion, the electronic properties of the thioimidazole ring system may be perturbed, leading to a change in the absorption spectrum. This can result in a visible color change, enabling naked-eye detection. For instance, a novel thieno-imidazole based polymer demonstrated colorimetric detection of Hg(II) ions. capes.gov.brnycu.edu.tw

Fluorescence Sensing: If the molecule is fluorescent or can be functionalized with a fluorophore, metal ion binding can lead to either fluorescence quenching ("turn-off" sensing) or enhancement ("turn-on" sensing). A thieno-imidazole based polymer has been shown to exhibit a "turn-on" fluorescence response for Zn(II) detection. capes.gov.brnycu.edu.tw

Electrochemical Sensing: The redox properties of the thioimidazole moiety or a metal-complex thereof could be exploited for electrochemical detection. The binding of a metal ion would alter the electrochemical signature of the molecule, which can be measured using techniques like cyclic voltammetry or differential pulse voltammetry. Composites of Zeolite Imidazole Frameworks have been utilized for the simultaneous electrochemical detection of lead and cadmium. eeer.org

Table 1: Potential Metal Ion Interactions with this compound

| Metal Ion Class | Potential for Complexation | Rationale |

| Soft Metals (e.g., Hg²⁺, Cd²⁺, Pb²⁺) | High | Strong affinity of the soft sulfur donor for soft metal ions. |

| Borderline Metals (e.g., Zn²⁺, Cu²⁺, Ni²⁺) | Moderate to High | Coordination with both nitrogen and sulfur donors is likely. |

| Hard Metals (e.g., Na⁺, K⁺, Ca²⁺) | Low | Weaker interaction with the soft sulfur donor. |

Development of Analytical Methods based on Thioimidazole Reactivity

The reactivity of the thioimidazole core of this compound opens avenues for its use in various analytical methodologies. The thiol group is known for its rich chemistry, including oxidation, alkylation, and coordination reactions.

Chromatographic and Spectroscopic Methods:

The ability of the thiol group to react with specific reagents can be harnessed to develop derivatization methods for chromatographic or spectroscopic analysis. For instance, reaction with a chromogenic or fluorogenic reagent could allow for the sensitive detection and quantification of this compound or, conversely, the use of this compound to quantify other analytes.

Electrochemical Methods:

The thiol group is electroactive and can be oxidized to form disulfide bonds. This electrochemical behavior can be the basis for developing sensitive analytical methods. An electrode modified with this compound could potentially be used for the stripping voltammetric analysis of heavy metal ions that have a high affinity for the thiol group. The preconcentration of metal ions on the electrode surface through complexation would lead to enhanced sensitivity. The development of electrochemical sensors for various analytes often involves the use of nanocomposites and bioelectrocatalysis to amplify the signal. nih.gov

Table 2: Potential Analytical Applications Based on Thioimidazole Reactivity

| Analytical Technique | Potential Role of this compound | Principle |

| Spectrophotometry | Derivatizing agent or colorimetric reagent | Formation of a colored complex with a metal ion or another analyte. |

| Fluorimetry | Fluorescent probe or quencher | Changes in fluorescence intensity upon interaction with an analyte. |

| High-Performance Liquid Chromatography (HPLC) | Derivatizing agent for UV or fluorescence detection | Covalent modification of analytes to introduce a detectable tag. |

| Electrochemical Sensors | Electrode modifier for analyte recognition | Preconcentration of analytes via complexation or specific binding at the electrode surface. |

This table outlines potential applications based on the known reactivity of the thioimidazole functional group, as specific analytical methods developed using this compound are not detailed in the provided search results.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The synthesis of 1,2-disubstituted benzimidazoles and related imidazolethiones has traditionally relied on multi-step procedures. Future research must prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes.

A primary goal is the creation of one-pot synthesis protocols. Such methods, which combine multiple reaction steps into a single procedure without isolating intermediates, improve efficiency and reduce waste. Investigating green chemistry approaches is also crucial. This includes employing eco-friendly solvents like deep eutectic solvents (DES) or even solvent-free conditions, which have shown promise in the synthesis of related benzimidazole (B57391) structures. Furthermore, exploring visible-light-mediated reactions could offer a sustainable and highly regioselective alternative to conventional heating methods, as has been demonstrated for similar heterocyclic systems. nih.govresearchgate.net The development of catalytic systems, potentially using earth-abundant metals like iron or copper, could significantly lower the activation energy and improve the atom economy of the synthesis. A patent for a similar compound, 1-isobutyl-2-methylimidazole, describes a substitution reaction using isobutyl chloride, suggesting that optimizing this alkylation step for the 2-mercapto analogue is a viable starting point. google.com

| Research Focus | Potential Methodology | Desired Outcome |

| Efficiency | One-pot reactions | Reduced reaction time, higher yield |

| Sustainability | Green solvents (e.g., DES), visible-light photocatalysis | Minimized environmental impact |

| Selectivity | Condition-driven regioselective synthesis | Precise control over product isomers |

| Cost-Effectiveness | Use of earth-abundant metal catalysts | Lower production costs |

Exploration of New Coordination Complexes with Diverse Metal Centers

The sulfur and nitrogen atoms within the 1-isobutyl-2-mercaptoimidazole structure make it an excellent bidentate ligand for coordinating with metal ions. While complexes of related benzimidazole derivatives with metals such as Cu(II), Zn(II), Ni(II), and Ag(I) have been synthesized and characterized, the full potential of this compound as a ligand remains largely untapped. nih.gov

Future work should systematically explore the coordination chemistry of this ligand with a broader spectrum of metal centers. This includes:

Transition Metals: Investigating complexation with platinum-group metals (e.g., Ru, Rh, Pd, Pt) could yield novel catalysts or therapeutic agents.

Lanthanides: Complexes with lanthanide ions (e.g., Eu, Tb) are of interest for their unique photoluminescent and magnetic properties, potentially leading to applications in bio-imaging and materials science.

Main Group Metals: Exploring coordination with metals like tin (Sn) or bismuth (Bi) could result in materials with interesting electronic or catalytic properties.

The synthesis of these new complexes will require systematic characterization using techniques such as single-crystal X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy to elucidate their geometric and electronic structures. nih.govuomustansiriyah.edu.iq The resulting coordination polymers and discrete complexes could exhibit diverse topologies, from one-dimensional chains to complex three-dimensional frameworks, depending on the metal center and reaction conditions. mdpi.commdpi.com

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Many of the potential applications of this compound, from its role in catalysis to its function as an antioxidant, are governed by ultrafast chemical processes occurring on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. nih.gov Advanced mechanistic studies using ultrafast spectroscopy are essential to understand and ultimately control these dynamics.

Techniques such as femtosecond transient absorption and two-dimensional electronic spectroscopy can directly observe the flow of energy and electrons within the molecule following photoexcitation. oliverresearchgroup.com This would allow researchers to map the excited-state deactivation pathways, including processes like intersystem crossing and internal conversion, which are fundamental to photostability and photochemical reactivity.

Furthermore, ultrafast infrared spectroscopy can track the structural dynamics of the molecule during a chemical event. nih.gov This could be applied to study the tautomerism between the thione and thiol forms of the molecule, a process critical to its reactivity and coordination behavior. Investigating photoinduced proton transfer dynamics, as has been done for related imidazole (B134444) systems, would provide deep insight into its acid-base properties and its potential role in proton-coupled electron transfer reactions. nih.govrsc.org

Computational Design of Functionalized Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for designing novel derivatives of this compound with specific, tailored properties before their synthesis. nih.govsciencepublishinggroup.com This in silico approach can significantly accelerate the discovery of new functional molecules. nih.gov

DFT calculations can be used to predict a wide range of molecular properties, including:

Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's reactivity, stability, and optical properties. nih.gov

Reaction Mechanisms: Computational modeling can elucidate the transition states and energy barriers of chemical reactions, providing insight into reaction kinetics and helping to optimize synthetic pathways. researchgate.net

Structure-Activity Relationships (SAR): By systematically modifying the structure of the parent molecule (e.g., adding different functional groups to the imidazole ring or the isobutyl chain) and calculating the resulting properties, researchers can establish clear relationships between structure and function. nih.gov

This approach can be used to design derivatives with enhanced antioxidant potential, improved corrosion inhibition, or specific affinities for certain metal ions, guiding experimental efforts toward the most promising candidates. nih.govsciencepublishinggroup.com

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Materials Design | HOMO/LUMO energies, electronic band gap |

| Time-Dependent DFT (TD-DFT) | Spectroscopy | UV-Vis absorption spectra |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Inhibition | Binding affinities, interaction modes |

| Molecular Dynamics (MD) | Supramolecular Assembly | Self-assembly behavior, structural stability |

Integration into Nanomaterials and Supramolecular Assemblies

The unique chemical properties of this compound make it an ideal building block for the bottom-up construction of complex nanomaterials and supramolecular structures. consensus.app The mercapto group exhibits a strong affinity for noble metal surfaces (e.g., gold, silver), enabling the formation of highly ordered Self-Assembled Monolayers (SAMs). These SAMs could be used to modify electrode surfaces for sensing applications or to protect metal nanoparticles from aggregation.

The ability of the imidazolethione moiety to act as a versatile ligand also allows for its incorporation into Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.net By choosing appropriate metal nodes and reaction conditions, it may be possible to construct porous materials with high surface areas, suitable for applications in gas storage, separation, or heterogeneous catalysis.

Furthermore, the interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions can be harnessed to direct the self-assembly of the molecule into more complex architectures like nanowires or microflowers. consensus.appresearchgate.net The isobutyl group, with its nonpolar nature, can introduce hydrophobic interactions that further guide the assembly process, leading to novel morphologies and material properties. researchgate.net

Q & A

Q. How should researchers address data reproducibility challenges in studies involving sulfur-heterocyclic compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.